6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Catalog No.
S12287951
CAS No.
138826-28-5
M.F
C13H6F3NO3
M. Wt
281.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihyd...

CAS Number

138826-28-5

Product Name

6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

6,7,8-trifluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylic acid

Molecular Formula

C13H6F3NO3

Molecular Weight

281.19 g/mol

InChI

InChI=1S/C13H6F3NO3/c1-2-3-17-5-7(13(19)20)12(18)6-4-8(14)9(15)10(16)11(6)17/h1,4-5H,3H2,(H,19,20)

InChI Key

LAMIOSUTEFAJIC-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)O

6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolines. Its molecular formula is C14H11F3N2O4C_{14}H_{11}F_{3}N_{2}O_{4} with a molecular weight of approximately 328.243 g/mol. The compound features a trifluoromethyl group at positions 6, 7, and 8 of the quinoline ring, a keto group at position 4, and a carboxylic acid functional group at position 3. This structural configuration contributes to its unique chemical properties and biological activities.

The chemical reactivity of 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the keto group may participate in nucleophilic addition reactions. Additionally, the presence of fluorine atoms enhances the compound's electrophilicity, making it more reactive towards nucleophiles.

This compound exhibits significant biological activity, particularly as an antimicrobial agent. The presence of the quinoline structure is known to confer antibacterial properties, making it a potential candidate for drug development against various bacterial infections. Furthermore, its trifluoromethyl groups may enhance lipophilicity and cellular membrane permeability, contributing to its efficacy.

Synthesis of 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: Starting from appropriate substituted anilines and carbonyl compounds.
  • Fluorination: Introducing trifluoromethyl groups via electrophilic fluorination techniques.
  • Carboxylation: Utilizing carboxylation reactions on suitable precursors to introduce the carboxylic acid functionality.

Each method requires careful control of reaction conditions to ensure high yields and purity.

The primary applications of 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are in pharmaceuticals and agrochemicals. Its antimicrobial properties make it a candidate for developing new antibiotics. Additionally, due to its unique structure, it may find applications in research as a biochemical probe or in materials science.

Interaction studies involving this compound often focus on its binding affinity with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific bacterial enzymes crucial for cell wall synthesis or DNA replication. Further research is needed to elucidate the precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate71083-06-20.92Contains an ethyl ester instead of a propynyl group
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate98349-25-80.85Cyclopropyl substitution changes sterics significantly
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid94695-52-00.84Maintains trifluoromethyl groups but alters core structure
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline105404-65-70.82Incorporates piperazine for potential CNS activity
1-Cyclopropyl-6,7-difluoro -4 -oxo -1 ,4 -dihydroquinoline -3-carboxylic acid93107 -30 -30.79Differing fluorine substitution pattern affects reactivity

These compounds highlight the uniqueness of 6,7,8-Trifluoro -4 -oxo -1 -(prop -2 -yn -1 -yl) -1 ,4 -dihydroquinoline -3 -carboxylic acid in terms of its specific functional groups and potential applications in medicinal chemistry.

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 6,7,8-trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. Its molecular formula is C₁₄H₇F₃NO₃, derived from the quinoline core (C₉H₇N) modified by three fluorine atoms, a propynyl group (C₃H₃), a keto group (O), and a carboxylic acid moiety (COOH). The prop-2-yn-1-yl substituent at position 1 introduces alkyne functionality, enabling further derivatization via click chemistry.

Structural Features and Stereochemistry

The quinoline skeleton consists of a fused benzene-pyridine ring system. Key structural modifications include:

  • Fluorine atoms at positions 6, 7, and 8, which enhance electronegativity and metabolic stability.
  • A keto group at position 4, contributing to hydrogen-bonding interactions.
  • A carboxylic acid at position 3, facilitating solubility in polar solvents and ionic interactions.
  • A prop-2-yn-1-yl group at position 1, providing a reactive alkyne handle for synthetic modifications.

Stereoelectronic effects from fluorine substituents induce electron withdrawal, polarizing the quinoline ring and increasing electrophilicity at the carbonyl carbon.

Spectroscopic Characterization

  • ¹H NMR: The propynyl proton resonates as a singlet near δ 2.5–3.0 ppm, while the carboxylic acid proton appears as a broad peak around δ 12–13 ppm.
  • ¹³C NMR: The keto carbonyl (C=O) is observed near δ 175–180 ppm, and the carboxylic acid carbonyl near δ 165–170 ppm.
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡C stretch).

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

281.02997754 g/mol

Monoisotopic Mass

281.02997754 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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